molecular formula C6H13NO3 B13805016 Trimethylserin

Trimethylserin

Cat. No.: B13805016
M. Wt: 147.17 g/mol
InChI Key: XRTPVBDGIHBVJI-ZCFIWIBFSA-N
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Description

Trimethylserin is an organic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylserin can be synthesized through several methods. One common approach involves the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation of the serine molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic methylation of serine using dimethyl sulfate or methyl triflate as methylating agents. These reactions are often conducted in the presence of a suitable catalyst, such as palladium or platinum, to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Trimethylserin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form trimethylserine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of trimethylserinol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

    Substitution: Halides (e.g., methyl iodide), amines; reactions are often conducted in the presence of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Trimethylserine oxide

    Reduction: Trimethylserinol

    Substitution: Various substituted this compound derivatives depending on the substituent used.

Scientific Research Applications

Trimethylserin has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trimethylserin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in methylation reactions, leading to the formation of methylated metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as gene expression, protein function, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Trimethyllysine: Another trimethylated amino acid with similar chemical properties but different biological functions.

    Trimethylamine: A trimethylated amine that shares some chemical reactivity with trimethylserin but has distinct applications and effects.

Uniqueness

This compound is unique due to its specific structure and the presence of three methyl groups attached to the serine molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid

InChI

InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m1/s1

InChI Key

XRTPVBDGIHBVJI-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@](C(=O)O)(C(C)(C)O)N

Canonical SMILES

CC(C)(C(C)(C(=O)O)N)O

Origin of Product

United States

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